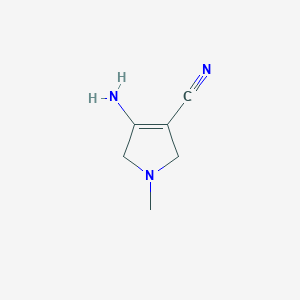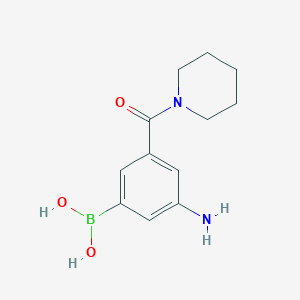
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the attachment of the pyrrolidine and phenyl groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile share the pyrrolidine ring and exhibit similar biological activities.
Oxadiazole derivatives: Compounds such as 2,5-dihydro-1,3,4-oxadiazoles have similar ring structures and can undergo comparable chemical reactions.
Uniqueness
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the pyrrolidine and oxadiazole rings, which can confer distinct chemical and biological properties. This combination allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
5-(4-pyrrolidin-1-ylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H14N4O/c13-12-15-14-11(17-12)9-3-5-10(6-4-9)16-7-1-2-8-16/h3-6H,1-2,7-8H2,(H2,13,15) |
Clé InChI |
KEMZLVKDPSGQLD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C3=NN=C(O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



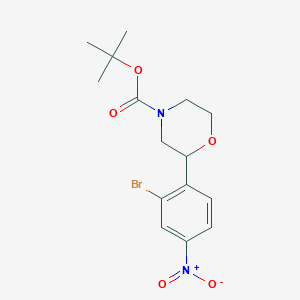
![5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784625.png)
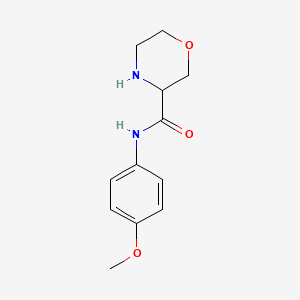
![4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784641.png)
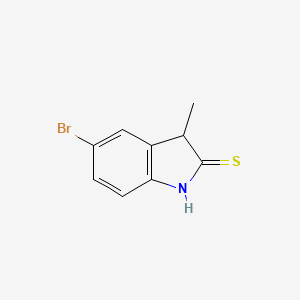
![2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B11784657.png)
![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B11784671.png)
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11784674.png)

![2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11784690.png)
